1-Naphthalen-2-ylsulfonylpyrrolidine
Description
Properties
CAS No. |
111659-88-2 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonylpyrrolidine |
InChI |
InChI=1S/C14H15NO2S/c16-18(17,15-9-3-4-10-15)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
QVAQDBIMJPJMDG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
- Pyrrolidine Derivatives :
Fluorolintane isomers () share the pyrrolidine core but substitute it with fluorophenyl and phenethyl groups. Unlike 1-Naphthalen-2-ylsulfonylpyrrolidine, these lack the sulfonyl-naphthalene system, resulting in distinct pharmacological profiles due to altered lipophilicity and steric bulk. - Naphthalene Derivatives: 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): Features a propenone bridge between naphthalene and pyridine. The absence of sulfonyl and pyrrolidine groups reduces hydrogen-bonding capacity compared to the target compound.
Substituent Effects
- Sulfonyl vs. Nitro Groups :
The sulfonyl group in this compound enhances solubility in polar solvents and stabilizes negative charge, unlike the nitro group in 1-Nitronaphthalene, which primarily deactivates the aromatic ring toward electrophilic substitution . - Positional Isomerism: Compounds like 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol () use the 2-naphthol group, which introduces hydrogen-bonding capabilities (O–H⋯N interactions) absent in the sulfonyl-linked target compound.
Analytical Characterization
- Spectroscopic Data :
- Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate () is characterized by SMILES (COC(…)C=O) and InChI identifiers, providing benchmarks for verifying sulfonylpyrrolidine derivatives.
- Fluorolintane isomers () use GC-MS and NMR for isomer differentiation, applicable to assessing purity in sulfonamide analogues.
- Crystallographic Insights :
Dihedral angles (~72°) between aromatic rings in naphthol derivatives () suggest conformational rigidity, contrasting with the flexible pyrrolidine-sulfonyl linkage in the target compound.
Comparative Data Table
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